Trismethoxyresveratrol
CAS No.: 22255-22-7
Cat. No.: VC0003926
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22255-22-7 |
|---|---|
| Molecular Formula | C17H18O3 |
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | 1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
| Standard InChI | InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+ |
| Standard InChI Key | GDHNBPHYVRHYCC-SNAWJCMRSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |
| Appearance | Powder |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Configuration
(E)-3,5,4'-Trimethoxystilbene (C₁₇H₁₈O₃) consists of two benzene rings connected by a trans-configured ethylene bond. The methoxy substituents at the 3 and 5 positions on one ring and the 4' position on the opposing ring confer distinct electronic and steric properties. X-ray crystallography reveals a near-coplanar arrangement of the aromatic rings, with an inter-ring dihedral angle of 6.6°, facilitating π-π interactions in biological systems . The trans configuration ensures optimal spatial alignment for binding to cellular targets such as tubulin and cytochrome P450 enzymes .
Synthesis and Derivatization
The compound is typically synthesized via a Wittig-Horner reaction between 3,5-dimethoxybenzylphosphonate and 4-methoxybenzaldehyde . This method yields the E-isomer predominantly, with photoisomerization required to produce the Z-configuration . Purification involves column chromatography on silica gel or polyamide, with final characterization by ¹H NMR, EI-MS, and X-ray diffraction . Modifications to the methoxy substitution pattern, such as introducing hydroxyl groups or altering positions, have been explored to optimize bioactivity .
Antiproliferative Activity Against Cancer Cell Lines
In Vitro Cytotoxicity Profiles
(E)-3,5,4'-Trimethoxystilbene exhibits potent antiproliferative effects across a panel of human cancer cell lines. Comparative studies with resveratrol and its analogues demonstrate that methylation enhances cytotoxicity, likely due to increased lipophilicity and resistance to glucuronidation .
Table 1: GI₅₀ Values (μM) of (E)-3,5,4'-Trimethoxystilbene (2) and Analogues
| Compound | DU-145 (Prostate) | LNCaP (Prostate) | M-14 (Melanoma) | KB (Epidermoid) |
|---|---|---|---|---|
| 2 (E-isomer) | 4.7 ± 1.2 | 20.0 ± 1.9 | 12.1 ± 1.7 | 36.0 ± 2.8 |
| Z-isomer (6) | 3.1 ± 0.8 | 15.4 ± 1.2 | 8.9 ± 1.0 | 22.5 ± 1.5 |
| Resveratrol (1) | 22.7 ± 1.3 | 35.1 ± 2.4 | 31.0 ± 3.1 | 72.8 ± 2.6 |
Data adapted from Cardile et al. (2007) and Madadi et al. (2014) .
Mechanism of Action
The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics and inducing G2/M cell cycle arrest . This mechanism mirrors that of combretastatin A-4, a natural cis-stilbene with established antitubulin activity . Additionally, (E)-3,5,4'-trimethoxystilbene suppresses cytochrome P450 1A1/1B1 (CYP1A1/1B1), enzymes implicated in procarcinogen activation . Dual targeting of tubulin and CYP enzymes positions it as a multifunctional chemotherapeutic agent.
Structure-Activity Relationships (SAR)
Role of Methoxy Substitutions
Methoxy groups at the 3, 5, and 4' positions are critical for bioactivity. Removal of the 4'-methoxy (as in 3,4'-dimethoxy-5-hydroxystilbene) reduces potency by 50% in DU-145 cells, underscoring the importance of hydrophobic interactions at this position . Conversely, methylation of resveratrol’s hydroxyl groups enhances metabolic stability without compromising target affinity .
Stereochemical Influences
Pharmacokinetic and Toxicity Considerations
Metabolic Stability
Methylation confers resistance to phase II metabolism, as evidenced by the compound’s prolonged half-life in hepatic microsomes compared to resveratrol . This property enhances its suitability for oral administration.
In Vivo Efficacy and Toxicity
Comparative Analysis with Natural and Synthetic Analogues
Resveratrol Derivatives
(E)-3,5,4'-Trimethoxystilbene outperforms resveratrol in antiproliferative assays but is less potent than combretastatin A-4 . Hybrid derivatives combining methoxy and hydroxyl groups (e.g., 3,4'-dimethoxy-5-hydroxystilbene) offer a balance between activity and solubility .
Diarylaceylonitrile Analogues
Diarylacylonitriles, such as compound 3b, exhibit sub-nanomolar GI₅₀ values by targeting tubulin and inducing apoptosis via mitochondrial pathways . These findings suggest that stilbene derivatives remain a fertile area for anticancer drug development.
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